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Compound of Interest

Compound Name: 1-(4-isopropylcyclohexyl)ethanol

Cat. No.: B063086

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
1-(4-isopropylcyclohexyl)ethanol, a fragrance ingredient with a characteristic floral, muguet
scent. Due to the limited availability of published experimental spectra for this specific
compound, this guide utilizes data from structurally similar analogs, namely 4-
isopropylcyclohexanol and 1-cyclohexylethanol, to predict and interpret the spectroscopic
features of 1-(4-isopropylcyclohexyl)ethanol. This approach allows for a robust
understanding of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the predicted and analogous spectroscopic data for 1-(4-
isopropylcyclohexyl)ethanol. These values are derived from known data of structurally
related compounds and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR): The proton NMR spectrum is anticipated to display distinct signals
corresponding to the various hydrogen atoms in the molecule. The chemical shifts are
influenced by the electron density and neighboring functional groups.
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Proton Assignment

Predicted Chemical
Shift (ppm)

Multiplicity Notes

1.0-3.0

Chemical shift is
Singlet (broad) concentration and

solvent dependent.

-CH(OH)-

3.4-38

Signal for the proton
Multiplet on the carbon bearing

the hydroxyl group.

-CH(CHs3s)2

15-20

Methine proton of the

Multiplet )
isopropy! group.

Cyclohexyl Protons

0.8-1.9

A complex series of
] overlapping signals for
Multiplets i
the cyclohexane ring

protons.

-CH(OH)CH:s

11-13

Methyl group attached
Doublet )
to the carbinol carbon.

-CH(CHs3)2

0.8-1.0

Methyl groups of the
Doublet ) .
isopropy! substituent.

Data is predicted based on analogous compounds such as 1-cyclohexylethanol.[1][2]

13C NMR (Carbon NMR): The carbon-13 NMR spectrum provides information on the different
carbon environments within the molecule.
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Predicted Chemical Shift

Carbon Assignment Notes
(ppm)

Carbon attached to the
-CH(OH)- 68 - 75

hydroxy! group.

Methine carbon of the
-CH(CH3s)2 32-38 .

isopropyl group.

Multiple signals for the carbons
Cyclohexyl Carbons 25-45 ]

of the cyclohexane ring.

Methyl carbon adjacent to the
-CH(OH)CH:s 20 - 25 )

hydroxyl-bearing carbon.

Methyl carbons of the isopropyl
-CH(CHs)2 19-22 Y Propy

group.

Data is predicted based on analogous compounds such as 1-cyclohexylethanol and 4-
isopropylcyclohexanol.[3][4]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the presence of specific functional groups.

Vibrational Mode Expected Frequency (cm™1) Intensity
O-H Stretch 3200 - 3600 Strong, Broad
C-H Stretch (sp3) 2850 - 3000 Strong

C-O Stretch 1050 - 1150 Strong

Data is based on typical values for secondary alcohols.[1][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. The molecular weight of 1-(4-isopropylcyclohexyl)ethanol is 170.29 g/mol .
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m/z Value Proposed Fragment Fragmentation Pathway

170 [C11H220]* Molecular lon (M%)

155 [M - CHs]* Loss of a methyl group.

152 [M - H20]* Dehydration (loss of water).

127 [M - CsH7]* Loss of the isopropyl group.

81 [CoHel* Fragmentatior? of the
cyclohexane ring.

43 [CsH7]* Isopropyl cation.

Fragmentation patterns are predicted based on the principles of mass spectrometry for
alcohols and data from analogous compounds.[4][6]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Weigh approximately 10-20 mg of 1-(4-isopropylcyclohexyl)ethanol for tH NMR (20-50 mg
for 13C NMR) into a clean, dry vial.

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs3) to the vial.

Ensure the sample is fully dissolved. Gentle vortexing can be applied if necessary.

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

Cap the NMR tube securely.
Data Acquisition:

 Insert the NMR tube into the spectrometer's spinner turbine.
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» Lock the spectrometer on the deuterium signal of the solvent.
« Shim the magnetic field to achieve homogeneity and optimal resolution.

e Acquire the H NMR spectrum. Standard parameters include a 30-degree pulse angle and a
relaxation delay of 1-2 seconds.

e For the 13C NMR spectrum, a larger number of scans is typically required due to the low
natural abundance of 13C. A relaxation delay of 2-5 seconds is common.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

e Place a small drop of neat liquid 1-(4-isopropylcyclohexyl)ethanol directly onto the ATR
crystal.

» Alternatively, if the sample is a solid at room temperature, place a small amount of the solid
onto the crystal and apply pressure using the anvil to ensure good contact.

Data Acquisition:
e Record a background spectrum of the empty ATR setup.

e Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-
to-noise ratio.

e The spectrum is typically recorded over the range of 4000 to 400 cm~1.

Mass Spectrometry (MS)

Sample Preparation (Electron lonization - El):

o Prepare a dilute solution of 1-(4-isopropylcyclohexyl)ethanol in a volatile organic solvent
(e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

Data Acquisition (Gas Chromatography-Mass Spectrometry - GC-MS):

 Inject a small volume (typically 1 pL) of the prepared solution into the GC inlet.
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e The sample is vaporized and separated on the GC column.
e The separated components enter the mass spectrometer.

 In the ion source, molecules are bombarded with electrons (typically at 70 eV) to generate
the molecular ion and fragment ions.

e The ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and
detected.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and key
molecular fragmentations.
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Click to download full resolution via product page

Caption: Spectroscopic analysis workflow for 1-(4-isopropylcyclohexyl)ethanol.
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Caption: Key fragmentation pathways in the mass spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 1-(4-
isopropylcyclohexyl)ethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b063086#1-4-isopropylcyclohexyl-
ethanol-spectroscopy-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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